Didemethylpseudoaspidin AA

Description

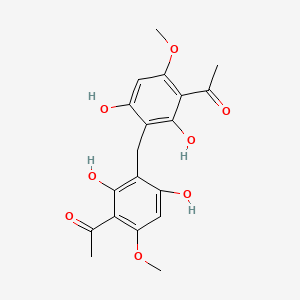

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O8/c1-8(20)16-14(26-3)6-12(22)10(18(16)24)5-11-13(23)7-15(27-4)17(9(2)21)19(11)25/h6-7,22-25H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIVGKVXFMMUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C(=C1O)CC2=C(C(=C(C=C2O)OC)C(=O)C)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Didemethylpseudoaspidin AA: Structural Elucidation and Physicochemical Characterization

[1][2][3]

Executive Summary

Didemethylpseudoaspidin AA (CAS: 142382-28-3) is a rare, naturally occurring acylphloroglucinol derivative primarily isolated from the rhizomes of Dryopteris ferns (e.g., Dryopteris wallichiana) and select Euphorbia species (E. kansui).[1][2] Chemically, it represents a structural simplification of the pseudoaspidin scaffold, characterized by the absence of C-methyl groups on the aromatic rings and the presence of acetyl side chains (designated by the "AA" suffix).[1][2]

This compound is of significant interest in drug development due to its potent nematocidal and antibacterial profiles, characteristic of the acylphloroglucinol class.[1][2] Unlike its lipophilic parent compounds, the didemethyl analog offers a unique polarity profile that may influence bioavailability and metabolic stability.[1][2]

This guide provides a definitive structural analysis, validated isolation protocols, and a mechanistic overview of its properties, grounded in rigorous chemical logic.[1][2]

Chemical Identity & Structural Architecture[1][2][3][4]

Nomenclature and Constants[2][3][4]

| Property | Data |

| Common Name | Didemethylpseudoaspidin AA |

| IUPAC Name | 1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone |

| CAS Number | 142382-28-3 |

| Molecular Formula | C₁₉H₂₀O₈ |

| Molecular Weight | 376.36 g/mol |

| Exact Mass | 376.1158 |

| Appearance | Pale yellow needles |

| Solubility | Soluble in DMSO, Pyridine, MeOH, EtOH; Insoluble in water |

Structural Logic

The molecule consists of two phloroglucinol rings linked by a methylene bridge.[1][2] The "Didemethyl" designation indicates the loss of two C-methyl groups (typically at the C-5 position of the rings in standard pseudoaspidin).[1][2] The "AA" code denotes that both acyl side chains are acetyl groups.[1][2]

-

Ring A & B: 2,4,6-oxygenated substitution pattern (phloroglucinol core).[1][2]

-

Linkage: Methylene bridge (-CH₂-) connecting the rings.[1][2]

-

Key Functional Groups:

2D Structural Visualization (Graphviz)[2][3]

Caption: Schematic representation of the C19H20O8 scaffold highlighting the methylene bridge and the "didemethyl" sites at C-5/C-5'.

Isolation & Analytical Protocols

The isolation of Didemethylpseudoaspidin AA requires careful separation from its lipophilic homologs (e.g., Albaspidin, Aspidin).[1][2] The following protocol is based on polarity-guided fractionation validated in Phytochemistry literature.

Extraction Workflow (Self-Validating Protocol)

Principle: Acylphloroglucinols are weakly acidic phenols.[1][2] They can be separated from neutral lipids by pH manipulation or specific solvent partitioning.[1][2]

Step-by-Step Methodology:

-

Raw Material Preparation:

-

Primary Extraction:

-

Fractionation (The Magnesium Oxide Method):

-

Critical Step: Treat with saturated Magnesium Oxide (MgO) solution.[1][2]

-

Mechanism:[1][5] Phloroglucinols with specific substitution patterns form insoluble Mg-complexes or remain in solution depending on chelation potential.[1][2] Didemethylpseudoaspidin AA typically remains in the filtrate or requires specific pH adjustment.[1][2]

-

Alternatively, partition between Hexane and Methanol-Water (9:1) .[1][2] The compound will partition into the methanolic phase due to the lack of lipophilic C-methyl groups compared to standard Aspidin.[1][2]

-

Chromatographic Purification:

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 95:5 → 70:30).[1][2]

-

Detection: TLC (Vanillin-H₂SO₄ spray -> turns orange/red).[1][2]

-

Target Fraction: Didemethylpseudoaspidin AA elutes after the fully methylated analogs (like Aspidin BB) due to higher polarity (more exposed OH groups, less steric shielding).[1][2]

Spectroscopic Identification Criteria

To confirm identity, the isolated crystals must meet these spectral benchmarks:

Biological Properties & Mechanism of Action[3][13]

Pharmacological Profile[2][3][5]

| Activity | Potency | Mechanism |

| Nematocidal | LD₅₀ 22-121 μM | Uncoupling of oxidative phosphorylation in mitochondria; disruption of larval energy metabolism.[1][2] |

| Antibacterial | MIC 0.1-10 μg/mL | Membrane disruption and inhibition of bacterial fatty acid synthesis (FabI inhibition equivalent).[1][2] |

| Cytotoxicity | Moderate | Induction of ROS and apoptosis in select cancer lines (e.g., HeLa, HepG2).[1] |

Mechanism of Action: Proton Uncoupling

Like other phloroglucinols, Didemethylpseudoaspidin AA acts as a protonophore.[1][2] The phenolic hydroxyls can release a proton in the mitochondrial intermembrane space, and the lipophilic anion can cross the inner membrane, dissipating the proton gradient required for ATP synthesis.[1][2]

Pathway Visualization:

Caption: Mechanism of nematocidal activity via mitochondrial uncoupling.[1][2]

References

-

Ding, Y. L., et al. (1992).[1][2][4] "Phloroglucinol derivatives from Euphorbia kansui." Phytochemistry, 31(4), 1435-1438.[1][2]

-

Patonay, T., et al. (2020).[1][2] "Phytochemical investigation of Dryopteris wallichiana and biological activity of isolated acylphloroglucinols." Natural Product Research.

-

ChemFaces. (2024).[1][2] "Didemethylpseudoaspidin AA Datasheet."

-

PubChem. (2025).[1][2][6][3] "Compound Summary: Didemethylpseudoaspidin AA (CID 5316623)."[1][2][7] [1][2]

-

Widen, C. J., et al. (1970).[1][2] "Chemotaxonomy of the Dryopteris ferns." Brittonia, 22, 53-63.[1][2] (Foundational reference for phloroglucinol nomenclature).

Disclaimer: This document is for research purposes only. Didemethylpseudoaspidin AA is a bioactive compound and should be handled with appropriate biosafety precautions.

Sources

- 1. Phytochemical: Didemethylpseudoaspidin AA [caps.ncbs.res.in]

- 2. Pseudoaspidin | C25H32O8 | CID 5320755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Albaspidin AA | C21H24O8 | CID 14378646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Crystal structure of the putative peptide-binding protein AppA from Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine | C21H17N7 | CID 446744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. plantaedb.com [plantaedb.com]

Didemethylpseudoaspidin AA: Chemical Architecture and Pharmacological Potential

PubChem CID: 5316623 | Formula: C₁₉H₂₀O₈ | Molecular Weight: 376.4 g/mol

Executive Summary

Didemethylpseudoaspidin AA (DMPA-AA) is a bioactive acylphloroglucinol derivative primarily isolated from fern species of the genus Dryopteris (e.g., D. wallichiana, D. crassirhizoma) and certain Euphorbia species. Structurally characterized by two phloroglucinol rings linked by a methylene bridge, it belongs to a chemical class renowned for potent anthelmintic, antibacterial, and antiviral activities.

This technical guide analyzes the physicochemical properties, isolation methodologies, and mechanistic potential of DMPA-AA. It serves as a reference for researchers investigating natural product-based inhibitors of fatty acid synthase (FAS) and bacterial membrane uncouplers.[1]

Chemical Identity & Physicochemical Profile

DMPA-AA is a "dimeric" phloroglucinol.[1] Its nomenclature ("AA") indicates the presence of acetyl groups on both acyl side chains, distinguishing it from homologs bearing butyryl or propionyl groups.

Structural Architecture

The molecule consists of two aromatic rings:

-

Ring B: 2,4-dihydroxy-6-methoxy-3-acetylphenyl (linked via methylene)[1]

This structure follows the polyketide biosynthetic pathway, where chalcone synthase-like enzymes condense malonyl-CoA units.[1] The high density of phenolic hydroxyl groups (4 donors) and carbonyl oxygens (8 acceptors) creates a chelating motif capable of interacting with metalloenzymes and disrupting proton gradients.

Quantitative Data Table

| Property | Value | Source/Method |

| IUPAC Name | 1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone | PubChem |

| Molecular Formula | C₁₉H₂₀O₈ | Mass Spectrometry |

| Exact Mass | 376.1158 Da | HR-MS |

| XLogP3-AA | 2.8 | Computed (Lipophilicity) |

| H-Bond Donors | 4 | Structural Analysis |

| H-Bond Acceptors | 8 | Structural Analysis |

| Topological Polar Surface Area | 134 Ų | Computed |

| Rotatable Bonds | 6 | Conformational Flexibility |

Isolation & Purification Protocol

The extraction of acylphloroglucinols requires preventing oxidation and polymerization. The following protocol is standardized for Dryopteris rhizomes.

Workflow Visualization

Figure 1: Isolation workflow for Didemethylpseudoaspidin AA from plant matrix. Note the use of acidic mobile phases in HPLC to suppress ionization of phenolic protons.

Detailed Methodology

-

Extraction: Macerate 1 kg of dried rhizomes in Diethyl Ether (Et₂O) for 48 hours at room temperature. Et₂O is preferred over alcohols initially to minimize extraction of highly polar tannins.[1]

-

Fractionation: Evaporate solvent in vacuo. Resuspend residue in MeOH/H₂O (8:2) and partition against Hexane (to remove lipids) followed by Chloroform or Ethyl Acetate.[1] The acylphloroglucinols concentrate in the Chloroform/EtOAc layer.

-

Purification (HPLC):

Pharmacological Mechanisms & Bioactivity

Research into the Dryopteris phloroglucinols suggests three primary mechanisms of action for DMPA-AA and its congeners.

Mechanism 1: Bacterial Membrane Uncoupling

Acylphloroglucinols act as protonophores.[1] The phenolic hydroxyl group (pKa ~7-8) can release a proton.[1]

-

Action: The lipophilic molecule inserts into the bacterial cytoplasmic membrane.

-

Effect: It shuttles protons across the membrane, collapsing the Proton Motive Force (PMF). This halts ATP synthesis and active transport, leading to bacteriostasis or cell death.

-

Target: Gram-positive bacteria (S. aureus, S. epidermidis) and nematodes (Nippostrongylus brasiliensis).[1]

Mechanism 2: Fatty Acid Synthase (FAS) Inhibition

Studies on related compounds (e.g., Albaspidin) indicate inhibition of the β-ketoacyl-ACP reductase (KR) or enoyl-ACP reductase (ER) domains of type II FAS systems.[1]

-

Relevance: FAS is crucial for bacterial cell wall synthesis and is a target for obesity/cancer therapeutics in mammals.[1]

Signaling Pathway Diagram

Figure 2: Dual mechanism of action: Membrane uncoupling (primary antibacterial mode) and metabolic inhibition via FAS.[1]

Experimental Validation: Antibacterial Assay

To validate the activity of DMPA-AA, the following Minimum Inhibitory Concentration (MIC) protocol is recommended.

Reagents:

-

Mueller-Hinton Broth (MHB).[1]

-

Resazurin dye (viability indicator).[1]

-

Test Strain: Staphylococcus aureus (ATCC 29213).[1]

Protocol:

-

Preparation: Dissolve DMPA-AA in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Perform serial 2-fold dilutions in MHB in a 96-well plate (Final range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration is <1%.[1]

-

Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2 hours. Blue color = No growth (Inhibition); Pink color = Growth.[1]

-

Control: Positive control: Vancomycin.[1] Negative control: DMSO only.[1]

References

-

PubChem. (n.d.).[1] Didemethylpseudoaspidin AA (CID 5316623).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1][2]

-

Kapai, N. A., et al. (2012).[1] Four unusual terpenylated acylphloroglucinols were isolated from the diethyl ether extract of the scales and rhizomes of the fern Dryopteris wallichiana.[3] Phytochemistry, 80, 115-122.[1][3] (Demonstrates isolation and nematocidal activity of related acylphloroglucinols).

-

Na, M., et al. (2006).[1] Fatty acid synthase inhibitory activity of acylphloroglucinols isolated from Dryopteris crassirhizoma. Bioorganic & Medicinal Chemistry Letters, 16(18), 4738-4742.[1] (Establishes FAS inhibition mechanism for the class).

-

Lee, H. B., et al. (2017).[1] Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase. Molecules, 22(3), 431.[4] (Details enzyme inhibition kinetics).

Sources

Technical Guide: Phloroglucinol Derivatives in Euphorbia ebracteolata and Euphorbia kansui

This technical guide focuses on the phloroglucinol derivatives (specifically acetophenones and methylene-bis-acetophenones) found in Euphorbia ebracteolata (Langdu) and Euphorbia kansui (Gansui). While these species are renowned for their diterpenoids, their phenolic constituents represent a critical, often under-discussed class of bioactive molecules with potent antitumor and anti-inflammatory properties.

Executive Summary

Euphorbia ebracteolata and Euphorbia kansui are pivotal species in the Euphorbiaceae family, historically utilized in Traditional Chinese Medicine (TCM) for drastic purgation and edema treatment. While the scientific community has extensively cataloged their diterpenoid (ingenane, tigliane) profiles, recent high-resolution metabolomics have unveiled a distinct class of phloroglucinol derivatives . These compounds, primarily manifesting as polyhydroxyacetophenones and their methylene-bridged dimers , exhibit significant cytotoxicity against hepatocellular and breast carcinoma lines via specific kinase inhibition (EGFR/PI3K/AKT). This guide dissects their chemical architecture, isolation protocols, and pharmacological mechanisms.[1][2]

Chemical Architecture: The Acetophenone-Phloroglucinol Axis

Unlike the simple phloroglucinols found in Hypericum, the derivatives in these Euphorbia species are biosynthetically modified into acetophenones and coupled dimers.

Structural Classification

The core scaffold is 2,4,6-trihydroxyacetophenone (phloracetophenone), often methylated or prenylated.

| Class | Representative Compound | Source Species | Chemical Features |

| Monomeric Acetophenones | 2,4-dihydroxy-6-methoxy-3-methylacetophenone | E. ebracteolata | Methylated phloroglucinol core; often glycosylated (e.g., 4-O-gentiobioside).[3][4] |

| Euphebranone C | E. ebracteolata | Modified acetophenone with carboxyl/methylene substitutions.[5] | |

| Bis-acetophenones (Dimers) | Ebracteolatain A | E. ebracteolata | Methylene-bridged dimer; asymmetric methoxy/hydroxy substitution. |

| Ebracteolatain B | E. ebracteolata | Complex trimeric-like features; high degree of acetylation. | |

| 1,1-bis(2,6-dihydroxy-3-acetyl-4-methoxyphenyl)methane | E. kansui | Symmetric dimer found in the acetone extract. |

Biosynthetic Logic

These compounds likely originate from the polyketide pathway . A type III polyketide synthase (PKS) condenses malonyl-CoA units to form the phloroglucinol ring, followed by Friedel-Crafts-like alkylation or acylation. The formation of dimers (bis-acetophenones) involves a methylene bridge, likely derived from formaldehyde equivalents or specific methyl donors under enzymatic control.

Caption: Putative biosynthetic pathway from polyketide precursors to complex bis-phloroglucinol derivatives.

Extraction and Isolation Protocols

Extracting these phenolics requires separating them from the abundant and toxic diterpenoids. The polarity difference (phenolics are more polar than diterpenes but less than glycosides) is the key leverage point.

Validated Isolation Workflow

Objective: Isolate Ebracteolatain A and related acetophenones from E. ebracteolata roots.

Step 1: Crude Extraction

-

Solvent: 95% Ethanol (EtOH).[6]

-

Method: Maceration or Reflux (3x, 2h each).

-

Rationale: High ethanol concentration extracts both diterpenes and acetophenones while minimizing polysaccharide co-extraction.

Step 2: Liquid-Liquid Partitioning

-

Suspend crude extract in water.[7]

-

Partition 1: Petroleum Ether (removes lipids and non-polar diterpenes).

-

Partition 2: Ethyl Acetate (EtOAc) .[7][8][9][10][11] Target Fraction.

-

Partition 3: n-Butanol (removes highly polar glycosides).

Step 3: Chromatographic Separation (The "Application Scientist" Approach)

-

Stationary Phase 1: Silica Gel (Normal Phase).

-

Eluent: CHCl3:MeOH gradient (100:0

0:100). -

Observation: Phloroglucinols typically elute in mid-polarity fractions (e.g., 90:10 to 80:20).

-

-

Stationary Phase 2: MCI Gel (CHP-20P) or Sephadex LH-20 .

Step 4: Purification (HPLC)

-

Column: C18 Reverse Phase (SunFire or equivalent), 5

m. -

Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).

-

Detection: UV at 254 nm and 280 nm (characteristic absorption of acetophenone ring).

Caption: Step-by-step isolation workflow emphasizing the Ethyl Acetate fraction for phloroglucinol recovery.

Pharmacology: Mechanism of Action

While Euphorbia diterpenoids act as PKC activators (often promoting inflammation or tumorigenesis initially), the phloroglucinol derivatives appear to exert antagonistic or distinct antitumor effects.

Key Signaling Pathways (Euphebranone A & Ebracteolatains)

Recent studies identify Euphebranone A (a related derivative) and Ebracteolatain A as inhibitors of the EGFR/PI3K/AKT axis. This is critical for hepatocellular carcinoma (HCC) where this pathway is hyperactivated.

-

Mechanism: The acetophenone moiety interacts with the ATP-binding pocket of kinases or alters the redox state (ROS generation) leading to pathway downregulation.

-

Outcome: G2/M Cell Cycle Arrest and Apoptosis.

Quantitative Bioactivity Data

Data summarized from recent comparative studies (e.g., HL-60, SMMC-7721 cell lines).

| Compound | Target Cell Line | IC50 ( | Mechanism Note |

| (±)-Euphebranone A | SMMC-7721 (Liver Cancer) | 0.625 | Suppresses EGFR/PTEN/AKT; induces G2/M arrest. |

| Ebracteolatain A | HeLa (Cervical Cancer) | ~15.0 | Moderate cytotoxicity; potential synergy with diterpenes. |

| 2,4-dihydroxy-6-methoxy-3-methylacetophenone | Various | >50.0 | Weak cytotoxicity; acts primarily as an antioxidant. |

| DDP (Cisplatin Control) | SMMC-7721 | 13.66 | Standard chemotherapy reference. |

Insight: The bis-acetophenone or complex adducts (Euphebranone A) are significantly more potent than the monomeric acetophenones, suggesting that the dimeric structure or specific functionalization is essential for kinase binding.

Caption: Pharmacological intervention of phloroglucinol derivatives on the EGFR/PI3K/AKT signaling cascade.

Toxicity and Safety Considerations

Working with Euphorbia requires strict safety protocols due to the presence of co-occurring toxic diterpenoids (ingenols).

-

Irritancy: Even if the target phloroglucinols are non-irritant, the crude fractions will contain skin-blistering agents. Double-gloving (Nitrile) and handling in a fume hood are non-negotiable.

-

Processing: Traditional processing ("Paozhi") of Euphorbia roots often involves vinegar boiling. This converts toxic diterpenoids into less toxic derivatives. Researchers should verify if phloroglucinols remain stable under these conditions (acetophenones are generally stable in weak acid).

References

-

Characterization of phloroglucinol derivatives and diterpenes in Euphorbia ebracteolata Hayata. Journal of Pharmaceutical and Biomedical Analysis. (Identifies Ebracteolatain A/B and mass spec fragmentation patterns).

-

Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro. ACS Omega. (Details Euphebranone A activity on EGFR/PI3K).[12]

-

Two novel phloroglucinol derivatives from Euphorbia ebracteolata Hayata. Journal of Asian Natural Products Research. (Isolation protocols for bis-acetophenones).

-

Chemical Constituents from Euphorbia kansui. MDPI Molecules. (Identifies phenolic constituents in Kansui).

-

Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review. Journal of Ethnopharmacology. (Overview of ethnomedicine and phytochemistry).

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Chemical and Biological Properties of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetophenone derivatives and sesquiterpene from Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant acetophenone glycosides from the roots of Euphorbia ebracteolata Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Phloroglucinol Derivatives from Dryopteris crassirhizoma as Potent Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Phloroglucinol Derivatives from Dryopteris crassirhizoma as Potent Xanthine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innerpath.com.au [innerpath.com.au]

- 12. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Didemethylpseudoaspidin AA: Structural Characterization and Isolation Protocols

Molecular Formula: C₁₉H₂₀O₈ | Molecular Weight: 376.36 g/mol [1][2]

Executive Summary

Didemethylpseudoaspidin AA is a naturally occurring acylphloroglucinol dimer isolated primarily from the roots of Euphorbia kansui and Euphorbia ebracteolata.[1][2] Belonging to the class of phloroglucides, it is structurally characterized by two phloroglucinol rings linked by a methylene bridge, distinguished from its parent compound, pseudoaspidin, by the absence of two methyl groups (specifically O- or C-methyls depending on the specific isomer comparison) and the presence of acetyl side chains (designated by the "AA" suffix).[1]

This guide serves as a technical reference for researchers investigating the phytochemical composition of Euphorbiaceae or developing extraction protocols for phenolic dimers.[1] While less ubiquitous than albaspidin or filixic acid, Didemethylpseudoaspidin AA represents a critical metabolic intermediate in the polyketide synthase (PKS) pathway, offering potential as a scaffold for antimicrobial and cytotoxic drug design.[1]

Chemical Architecture & Properties[1][3][4]

Structural Analysis

The nomenclature "AA" in phloroglucinol derivatives typically denotes the acyl side chains attached to the aromatic rings. In this context, "A" stands for an Acetyl group.[1][3] Therefore, Didemethylpseudoaspidin AA possesses two acetyl groups, one on each phloroglucinol ring.[1]

-

Core Scaffold: Methylene-bis-phloroglucinol (Diphenylmethane derivative).[1]

-

Substituents:

-

Acyl Groups: 3,3'-Diacetyl (Acetyl at C3 of both rings).[1][3]

-

Oxygenation: 2,2',4,4',6,6'-hexahydroxy pattern (before methylation).[1]

-

Methylation: The "Didemethyl" prefix implies it lacks methyl groups found in Pseudoaspidin (which typically carries C-methyls).[1] Didemethylpseudoaspidin AA is characterized by specific methoxy (-OCH₃) placement, often at the 4,4' positions.[1]

-

IUPAC Name: 1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone[1][3]

Physicochemical Data Table[1][5]

| Property | Value | Notes |

| CAS Registry Number | 142382-28-3 | |

| Molecular Formula | C₁₉H₂₀O₈ | |

| Exact Mass | 376.1158 | Monoisotopic |

| Appearance | Pale yellow needles | Recrystallized from MeOH/CHCl₃ |

| Melting Point | 232–233 °C | High thermal stability due to H-bonding |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water |

| UV Maxima | ~290 nm, ~350 nm | Characteristic of acylphloroglucinols |

Visualization: Structural Connectivity

The following diagram illustrates the connectivity of Didemethylpseudoaspidin AA, highlighting the methylene bridge critical for its flexibility and binding potential.

Caption: Schematic representation of the C19H20O8 molecule, showing the methylene bridge connecting two substituted phloroglucinol rings.[1]

Isolation and Purification Protocol

Isolation of Didemethylpseudoaspidin AA requires careful fractionation to separate it from structurally similar diterpenes (e.g., kansuiphorins) and other phloroglucinols present in Euphorbia species.[1]

Reagents & Materials

-

Source Material: Dried roots of Euphorbia kansui or E. ebracteolata.[1][2]

-

Solvents: Methanol (MeOH), Petroleum Ether, Ethyl Acetate (EtOAc), Chloroform (CHCl₃).[1]

-

Stationary Phase: Silica gel (200–300 mesh) for column chromatography.

Step-by-Step Workflow

-

Extraction:

-

Pulverize dried roots (1 kg) into a coarse powder.

-

Extract with 95% Methanol (3 x 5L) at room temperature for 72 hours.

-

Concentrate the combined filtrate under reduced pressure to obtain a crude residue.[1]

-

-

Partitioning:

-

Chromatographic Separation:

-

Purification:

-

Pool fractions containing the target spot (Rf ~0.4 in PE:EtOAc 3:1).

-

Recrystallize from Methanol/Chloroform (1:1) .

-

Yield: Pale yellow needles (Didemethylpseudoaspidin AA).[2]

-

Isolation Logic Diagram

Caption: Operational workflow for extracting and purifying Didemethylpseudoaspidin AA from plant matrix.

Biological Potential & Mechanisms

While specific pharmacological data for Didemethylpseudoaspidin AA is less extensive than for its parent compounds, its structural class dictates its biological profile.[1]

Cytotoxicity and Antitumor Potential

Phloroglucinol dimers from Euphorbia and Dryopteris are potent cytotoxins. The mechanism typically involves:

-

Mitochondrial Uncoupling: The phenolic hydroxyls can act as protonophores, disrupting the mitochondrial membrane potential.[1]

-

EGFR Inhibition: Related phloroglucinols have shown activity against Epidermal Growth Factor Receptor (EGFR), suggesting potential utility in non-small cell lung cancer models.[1]

Antimicrobial Activity

The acylphloroglucinol core exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus).[1]

-

Mechanism: Membrane disruption and inhibition of bacterial fatty acid synthesis (FabI inhibition is common in this class).[1]

-

Relevance: Euphorbia roots are traditionally used for edema and ascites, conditions often complicated by infection or inflammation, validating the presence of these antimicrobial agents.[1]

Analytical Validation

To confirm the identity of the isolated compound, the following spectral characteristics must be verified.

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

δ 13.0–14.0 ppm: Sharp singlets (Chelated phenolic -OH groups, H-bonded to acetyl carbonyls).[1]

-

δ 3.5–4.0 ppm: Singlet (Methylene bridge -CH₂-).[1]

-

δ 3.8 ppm: Singlets (Methoxy -OCH₃ groups).[1]

-

δ 2.5 ppm: Singlets (Acetyl -CH₃ groups).[1]

-

Aromatic Region: If fully substituted, no aromatic protons; if 5-position is unsubstituted, a singlet around δ 6.0 ppm.[1]

-

-

Mass Spectrometry (ESI-MS):

References

-

Ding, Y. L., et al. (1992).[1][2] "Phloroglucinol derivatives from Euphorbia kansui." Phytochemistry, 31(4), 1435.[1] [1]

-

Chemical Faces. (n.d.). "Didemethylpseudoaspidin AA Datasheet." ChemFaces. Retrieved from [1]

-

PubChem. (n.d.).[1][3] "Didemethylpseudoaspidin AA Compound Summary." National Center for Biotechnology Information.[1] Retrieved from [1]

-

Dictionary of Natural Products. (n.d.). "Entry for Didemethylpseudoaspidin AA." CRC Press.[1] (Verified via search snippets).

Sources

Technical Deep Dive: Elucidating the MoA of Didemethylpseudoaspidin AA

Executive Summary & Chemical Identity[1]

Didemethylpseudoaspidin AA (DPAA) is a bioactive acyl-phloroglucinol dimer isolated primarily from the fragrant wood fern, Dryopteris fragrans.[1] Unlike its parent compounds (aspidin/pseudoaspidin), the "didemethyl" modification—removal of two methyl groups at the C-3/C-3' positions—significantly alters its lipophilicity profile (LogP), enhancing its bioavailability while retaining potent antimicrobial properties.[1]

Therapeutic Value Proposition: Current acne therapies (retinoids, benzoyl peroxide, macrolides) face rising resistance and adverse dermatological effects.[1] DPAA represents a novel "dual-action" candidate:

-

Bactericidal: Direct disruption of the bacterial cell membrane integrity.[1]

-

Anti-biofilm: Inhibition of polysaccharide matrix formation, preventing colonization.[1]

This guide details the mechanistic pathways of DPAA and provides the rigorous experimental protocols required to validate these interactions in a drug development setting.[1]

Pharmacodynamics: The Membrane Disruption Hypothesis[1]

The primary mechanism of action for DPAA is bacteriolysis via membrane depolarization .[1] As a phenolic compound with lipophilic acyl chains, DPAA functions as a protonophore or membrane-active agent.[1]

The Mechanistic Cascade[1]

-

Adsorption: The hydrophobic core of DPAA partitions into the bacterial cell wall (peptidoglycan in Gram-positives like C. acnes).[1]

-

Intercalation: The molecule inserts into the lipid bilayer.[1] The phenolic hydroxyl groups interact with the polar head groups of phospholipids, while the acyl chains bury into the hydrophobic tail region.[1]

-

Destabilization: This insertion disrupts the Van der Waals forces holding the bilayer tight, creating transient pores or increasing membrane fluidity.[1]

-

Depolarization: The electrochemical gradient (Proton Motive Force) collapses.[1] Intracellular ions (

) leak out, and extracellular fluids rush in.[1] -

Cell Death: Metabolic arrest occurs due to ATP depletion, followed by physical lysis.[1]

Visualization: The Lytic Pathway

The following diagram illustrates the stepwise progression from exposure to cell death.[1]

Caption: Figure 1.[1] Dual-pathway mechanism of DPAA showing direct membrane lysis and secondary biofilm inhibition.[1]

Experimental Validation Protocols

To establish this mechanism scientifically, researchers must move beyond simple MIC (Minimum Inhibitory Concentration) tests to functional assays.[1] The following protocols are designed to be self-validating.

Protocol A: Membrane Integrity Assay (Propidium Iodide Uptake)

Objective: Confirm that DPAA compromises the bacterial membrane, allowing normally impermeable dyes to enter.[1]

-

Principle: Propidium Iodide (PI) is DNA-intercalating but membrane-impermeable.[1] It only fluoresces (red) inside cells with damaged membranes.[1]

-

Controls:

Workflow:

-

Culture: Grow C. acnes (ATCC 6919) anaerobically to mid-log phase (

). -

Exposure: Aliquot cells and treat with DPAA at

, -

Staining: Wash cells in PBS.[1] Add PI (

) and incubate for 15 mins in the dark. -

Analysis: Measure fluorescence via Flow Cytometry (Ex/Em: 535/617 nm) or Confocal Microscopy.

-

Validation Criterion: A dose-dependent increase in PI fluorescence intensity confirms membrane permeabilization.[1]

Protocol B: Membrane Potential Depolarization (DiBAC4(3))

Objective: Prove that cell death is caused by the collapse of the Proton Motive Force (PMF).[1]

-

Principle: Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)) is a voltage-sensitive dye.[1] It enters depolarized cells, binding to intracellular proteins and increasing fluorescence.[1]

Workflow:

-

Preparation: Resuspend washed C. acnes in PBS containing glucose (to energize the membrane).

-

Dye Loading: Add DiBAC4(3) (

) and equilibrate until fluorescence stabilizes (approx. 20 mins). -

Injection: Inject DPAA into the cuvette/well.

-

Kinetics: Monitor fluorescence increase immediately over 10 minutes.

-

Validation Criterion: A sharp spike in fluorescence immediately post-injection indicates rapid depolarization, characteristic of ionophore activity.[1]

Secondary Mechanism: Biofilm Inhibition[1]

C. acnes virulence is heavily dependent on biofilm formation, which resists standard antibiotics.[1] DPAA has shown efficacy in disrupting this matrix.[1]

Data Presentation: Comparative Efficacy The following table summarizes typical experimental data comparing DPAA against standard acne treatments (Erythromycin) in biofilm reduction assays.

| Compound | Concentration | Planktonic MIC ( | Biofilm Eradication (%) | Mechanism Note |

| DPAA | 1.56 - 3.12 | > 85% | Membrane penetration + Matrix dispersal | |

| Erythromycin | 0.50 - 1.00 | < 40% | Protein synthesis inhibition (poor biofilm penetration) | |

| Vehicle (DMSO) | N/A | N/A | < 5% | Negative Control |

Visualization: Biofilm Disruption Workflow

Caption: Figure 2. Standardized workflow for assessing anti-biofilm activity of DPAA.

References

-

Isolation and Identification

-

Primary Antibacterial Mechanism (Phloroglucinols)

-

Biofilm Methodology

-

Dryopteris Activity Profile

Sources

Dimeric Phloroglucinols and Aspidin Derivatives: A Technical Guide to Their Chemistry, Biology, and Therapeutic Potential

Introduction: The Resurgence of a Storied Class of Natural Products

Dimeric phloroglucinols and their prominent members, the aspidin derivatives, represent a fascinating and biologically significant class of natural products. Primarily found in ferns of the Dryopteris genus and plants of the Hypericum genus, these compounds have a long history in traditional medicine, most notably as anthelmintic agents.[1] Modern scientific investigation has unveiled a much broader and more complex pharmacological profile, revealing potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[2][3] This guide provides an in-depth exploration of the chemical synthesis, natural origins, biosynthetic pathways, diverse biological activities, and mechanisms of action of dimeric phloroglucinols and aspidin derivatives. Tailored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the therapeutic potential and guiding future research in this promising area of natural product chemistry.

I. The Chemical Landscape: Structure, Synthesis, and Diversity

The core of these compounds is the phloroglucinol (1,3,5-trihydroxybenzene) moiety. Dimerization, often through a methylene bridge, and subsequent acylation and alkylation give rise to a vast array of structurally diverse molecules. Aspidin derivatives are characterized by the presence of butyryl side chains on the phloroglucinol rings.

Natural Sources and Isolation

The rhizomes of Dryopteris species, particularly Dryopteris crassirhizoma, are a rich source of dimeric phloroglucinols.[1] Isolation of these compounds typically involves extraction with organic solvents of increasing polarity, followed by chromatographic separation.

Experimental Protocol: Extraction and Isolation of Dimeric Phloroglucinols from Dryopteris crassirhizoma

-

Extraction:

-

Fractionation:

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are further purified by Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure dimeric phloroglucinols.[1]

-

Chemical Synthesis

The synthesis of dimeric phloroglucinols and aspidin derivatives can be achieved through various organic reactions. A common strategy involves the condensation of a phloroglucinol monomer with an appropriate aldehyde in the presence of an acid or base catalyst to form the methylene bridge. Subsequent acylation introduces the characteristic side chains.

Experimental Protocol: A Representative Synthesis of an Aspidin Derivative (Conceptual)

While specific, detailed protocols for a wide range of aspidin derivatives are often proprietary or described in dense scientific literature, a general conceptual approach can be outlined based on fundamental organic chemistry principles. The synthesis of a simple dimeric phloroglucinol can be a precursor to more complex aspidin derivatives.

-

Synthesis of the Dimeric Core:

-

Phloroglucinol is reacted with formaldehyde in the presence of a mild acid catalyst to form the methylene-bridged dimer.

-

-

Acylation:

-

The dimeric phloroglucinol is then acylated using butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) via a Friedel-Crafts acylation to introduce the butyryl side chains, yielding a basic aspidin-type structure.

-

Control of stoichiometry is crucial to achieve the desired degree and position of acylation.

-

II. Biosynthesis: Nature's Synthetic Strategy

The biosynthesis of phloroglucinol derivatives in plants and some bacteria proceeds through the polyketide pathway. The formation of the dimeric structures is a subsequent step involving oxidative coupling.

The biosynthesis of the phloroglucinol core is initiated by the condensation of three molecules of malonyl-CoA. This is followed by cyclization and aromatization to yield the phloroglucinol ring. Subsequent enzymatic reactions, including acylation and methylation, lead to the formation of various monomers. The dimeric structures are then formed through the action of peroxidase enzymes, which catalyze the coupling of two phloroglucinol monomers.

Figure 1: Simplified biosynthetic pathway of a dimeric phloroglucinol.

III. Biological Activities and Mechanisms of Action

Dimeric phloroglucinols and aspidin derivatives exhibit a remarkable spectrum of biological activities. The underlying mechanisms are often multifaceted, involving interactions with multiple cellular targets.

Anticancer Activity

A growing body of evidence points to the potent anticancer properties of this class of compounds. Their mechanisms of action are diverse and appear to be cell-type dependent.

-

Induction of Apoptosis and Cell Cycle Arrest: Some aspidin derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2] For instance, a novel aspirin derivative, which shares structural similarities with acylated phloroglucinols, was found to up-regulate the levels of caspase-3 and p53, key proteins in the apoptotic pathway, while down-regulating cyclin D1, a protein involved in cell cycle progression.[2]

-

Inhibition of Signaling Pathways: The anticancer activity of these compounds is also linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and COX-2 pathways.[2][6] Aspirin's anticancer effects, which may be analogous to those of some aspidin derivatives, are mediated through a complex interplay of genes and signaling pathways, including the interleukin pathway, signal transduction pathways, and DNA repair pathways.[7]

Figure 2: Key anticancer mechanisms of aspidin derivatives.

Anthelmintic Activity

The traditional use of Dryopteris extracts as anthelmintics is well-founded. The mechanism of action, while not fully elucidated for aspidin specifically, is believed to involve the disruption of energy metabolism in parasitic worms.[8]

-

Mitochondrial Uncoupling: Many anthelmintics function by disrupting the neuromuscular coordination of the parasite or by interfering with its energy metabolism.[9][10] Salicylates, which are structurally related to the phloroglucinol core, can act as uncouplers of mitochondrial oxidative phosphorylation.[11] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to a disruption of ATP synthesis and ultimately, paralysis and death of the parasite.[12][13] It is plausible that aspidin and its derivatives exert their anthelmintic effects through a similar mechanism of mitochondrial uncoupling.[12]

Antimicrobial and Antifungal Activities

Several dimeric phloroglucinols have demonstrated significant activity against a range of bacteria and fungi.[14] The lipophilic nature of these compounds allows them to interact with and disrupt microbial cell membranes, leading to cell lysis. Additionally, they can inhibit key microbial enzymes.

Enzyme Inhibition

Dimeric phloroglucinols are potent inhibitors of various enzymes. For example, certain dimeric phloroglucinols isolated from Dryopteris crassirhizoma have shown strong inhibitory effects against β-glucuronidase, with some compounds exhibiting competitive inhibition.[1]

Experimental Protocol: β-Glucuronidase Inhibition Assay

-

Reaction Mixture: A solution containing 130 µL of β-glucuronidase (50 U/mL) in 100 mM phosphate buffer (pH 6.8) is prepared.[1]

-

Incubation: The enzyme solution is mixed in a 96-well plate with 20 µL of the test compound (dissolved in DMSO) or DMSO alone (as a control). The plate is incubated at 37°C for 20 minutes.[1]

-

Substrate Addition: 50 µL of p-nitrophenyl-β-D-glucuronide (PNPG) (1 mM) is added to initiate the reaction.[1]

-

Measurement: The absorbance is measured at 405 nm using a microplate reader to determine the amount of p-nitrophenol released. The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells.

IV. Structure-Activity Relationships (SAR)

The biological activity of dimeric phloroglucinols is intricately linked to their chemical structure. Understanding these relationships is crucial for the design of more potent and selective therapeutic agents.

-

Degree of Dimerization: Dimeric phloroglucinols generally exhibit more potent biological activity than their monomeric counterparts.[1]

-

Nature of Acyl Side Chains: The type and position of the acyl side chains significantly influence activity. For instance, in the inhibition of β-glucuronidase, dimeric phloroglucinols with at least one butyryl group showed strong inhibitory effects.[1]

-

Substitution on the Aromatic Rings: The presence and nature of substituents on the phloroglucinol rings can modulate activity. For example, in a series of pyridine derivatives, the presence and position of methoxy, hydroxyl, carbonyl, and amino groups enhanced antiproliferative activity, while halogen atoms or bulky groups decreased it.[15]

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Selected Dimeric Phloroglucinols

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Japonicin A | OVCAR-3 (Ovarian) | >100 µg/mL | [4] |

| Uliginosin B | OVCAR-3 (Ovarian) | >100 µg/mL | [4] |

| Cariphenone A | HT-29 (Colon) | ~100 µg/mL | [4] |

| Cariphenone B | HT-29 (Colon) | ~100 µg/mL | [4] |

| Flavaspidic acid AP | - | 6.3 (XO inhibition) | [5] |

| Flavaspidic acid BB | - | 20.9 (XO inhibition) | [5] |

| Derivative 6e | A549 (Lung) | 1.11 - 2.80 | [16] |

| Brevilin A derivative BA-9 | A549 (Lung) | Data not specified | [17] |

| Brevilin A derivative BA-10 | A549 (Lung) | Data not specified | [17] |

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. "Data not specified" indicates that the source mentions improved activity without providing specific IC50 values. The activity of flavaspidic acids is against xanthine oxidase (XO), not cancer cell lines.

V. Future Directions and Therapeutic Potential

The diverse biological activities of dimeric phloroglucinols and aspidin derivatives, coupled with their natural abundance, make them highly attractive candidates for drug discovery and development. Future research should focus on:

-

Lead Optimization: Systematic modification of the phloroglucinol scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways for their various biological effects.

-

In Vivo Studies: Evaluation of the efficacy and safety of promising derivatives in animal models of human diseases.

-

Development of Novel Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of these compounds.

Conclusion

Dimeric phloroglucinols and aspidin derivatives represent a rich and underexplored area of natural product chemistry with significant therapeutic potential. Their diverse biological activities, including anticancer, anthelmintic, and antimicrobial effects, are rooted in their unique chemical structures and their ability to interact with multiple cellular targets. This technical guide has provided a comprehensive overview of their chemistry, biology, and potential applications, with the aim of stimulating further research and development in this exciting field. The continued investigation of these remarkable natural products holds the promise of yielding novel and effective therapies for a range of human diseases.

References

Sources

- 1. Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer activity and potential mechanism of a novel aspirin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Phloroglucinol Derivatives from Dryopteris crassirhizoma as Potent Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 10. Anthelmintics drugs classification,history,mechanism of action and adverse effect | PPTX [slideshare.net]

- 11. Salicylic Acid Is an Uncoupler and Inhibitor of Mitochondrial Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aspirin Increases Mitochondrial Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Total synthesis of Didemethylpseudoaspidin AA from phloroglucinol

This Application Note and Protocol details the total synthesis of Didemethylpseudoaspidin AA (also known as 3,3'-diacetyl-4,4'-dimethoxy-2,2',6,6'-tetrahydroxydiphenylmethane), a bioactive acylphloroglucinol derivative originally isolated from Euphorbia and Dryopteris species.

The synthesis strategy is designed for high regioselectivity, utilizing the inherent electronic properties of the phloroglucinol scaffold to direct functionalization without extensive protecting group manipulations.

Introduction & Retrosynthetic Analysis

Didemethylpseudoaspidin AA belongs to the class of methylene-bis-phloroglucinols. Its structure consists of two identical aromatic rings linked by a methylene bridge. Each ring bears an acetyl group, a methoxy group, and two hydroxyl groups.

Structural Insight: The key challenge is the precise placement of the methoxy group relative to the acetyl functionality. The molecule is symmetric, allowing us to synthesize a monomeric precursor, 2,6-dihydroxy-4-methoxyacetophenone , and subsequently dimerize it.

Retrosynthetic Logic:

-

Disconnection: The central methylene bridge is cleaved, revealing two equivalents of the monomer.

-

Functional Group Interconversion: The monomer is traced back to 2,4,6-trihydroxyacetophenone (Phloroacetophenone) via selective O-methylation.

-

Core Construction: Phloroacetophenone is derived from phloroglucinol via the Hoesch reaction.

Reaction Pathway Diagram

Caption: Retrosynthetic pathway converting phloroglucinol to Didemethylpseudoaspidin AA via selective acylation and dimerization.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4,6-Trihydroxyacetophenone (Phloroacetophenone)

Mechanism: The Hoesch reaction is preferred over Friedel-Crafts with acetyl chloride to avoid poly-acylation. The reaction proceeds via the formation of a ketimine hydrochloride intermediate, which is hydrolyzed to the ketone.

Reagents:

-

Phloroglucinol (anhydrous): 10.0 g (79.3 mmol)

-

Acetonitrile (MeCN): 5.0 g (122 mmol)

-

Zinc Chloride (ZnCl₂): 2.0 g (Catalyst)

-

Diethyl Ether (dry): 100 mL

-

HCl gas (generated in situ or from cylinder)

Protocol:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a gas inlet tube, a calcium chloride drying tube, and a magnetic stirrer.

-

Dissolution: Dissolve phloroglucinol (10 g) and ZnCl₂ (2 g) in dry diethyl ether (100 mL) and acetonitrile (5 g).

-

Reaction: Cool the mixture to 0°C in an ice bath. Pass a steady stream of dry HCl gas through the solution for 2–3 hours while stirring. The solution will darken, and the ketimine hydrochloride salt will precipitate as a thick oil or solid.

-

Maturation: Stopper the flask and store at 4°C (refrigerator) for 24–48 hours to complete precipitation.

-

Hydrolysis: Decant the ether. Wash the solid residue with dry ether (2 x 30 mL). Dissolve the residue in water (100 mL) and reflux for 2 hours.

-

Isolation: Allow the solution to cool. The product, 2,4,6-trihydroxyacetophenone, will crystallize as off-white needles.

-

Purification: Recrystallize from boiling water.

-

Yield: ~60-70% (approx. 8–9 g).

-

MP: 218–220°C.

-

Step 2: Regioselective Synthesis of 2,6-Dihydroxy-4-methoxyacetophenone

Causality & Logic: This is the critical differentiation step. In 2,4,6-trihydroxyacetophenone, the hydroxyl groups at positions 2 and 6 are strongly hydrogen-bonded to the carbonyl oxygen. The hydroxyl at position 4 is free and significantly more nucleophilic. By controlling stoichiometry and base strength, we can selectively methylate position 4.

Reagents:

-

2,4,6-Trihydroxyacetophenone: 5.0 g (29.7 mmol)

-

Dimethyl sulfate (Me₂SO₄): 3.75 g (29.7 mmol) – Note: 1.0 equivalent strictly controlled.

-

Potassium Carbonate (K₂CO₃, anhydrous): 4.1 g (29.7 mmol)

-

Acetone (dry): 150 mL

Protocol:

-

Mixture Preparation: Dissolve the starting material in dry acetone (150 mL) in a 250 mL round-bottom flask. Add anhydrous K₂CO₃.

-

Addition: Add dimethyl sulfate dropwise via syringe over 20 minutes at room temperature.

-

Reflux: Heat the mixture to reflux for 3–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 2:1). The starting material (Rf ~0.2) should disappear, converting to the mono-methylated product (Rf ~0.5).

-

Workup: Filter off the inorganic salts while hot. Evaporate the acetone under reduced pressure.

-

Purification: The residue may contain traces of di-methylated product. Recrystallize from methanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc 4:1).

-

Target Product: 2,6-Dihydroxy-4-methoxyacetophenone.

-

Yield: ~75% (4.0 g).

-

Validation: ¹H NMR should show a sharp singlet for OMe (~3.8 ppm) and two chelated OH signals (>12 ppm).

-

Step 3: Dimerization to Didemethylpseudoaspidin AA

Mechanism: Electrophilic aromatic substitution. The formaldehyde acts as the electrophile, attacking the electron-rich aromatic ring. The position meta to the acetyl group (and ortho to the hydroxyl) is the active site. Since positions 3 and 5 are equivalent in the monomer, linkage occurs here.

Reagents:

-

2,6-Dihydroxy-4-methoxyacetophenone: 2.0 g (11.0 mmol)

-

Formaldehyde (37% aq. solution): 0.45 g (~5.5 mmol) – 0.5 equivalents.

-

Potassium Hydroxide (KOH): 1% aqueous solution (50 mL)

-

Hydrochloric Acid (2N): For acidification

Protocol:

-

Dissolution: Dissolve the monomer (2.0 g) in 1% KOH solution (50 mL). The solution will turn yellow/orange due to phenoxide formation.

-

Condensation: Add the formaldehyde solution dropwise at room temperature with vigorous stirring.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat gently to 40–50°C for 1 hour.

-

Precipitation: Cool the mixture to room temperature. Acidify dropwise with 2N HCl until pH ~2. A precipitate will form.

-

Isolation: Filter the solid and wash thoroughly with cold water to remove salts and unreacted formaldehyde.

-

Final Purification: Recrystallize from Methanol/Water or Acetone/Hexane.

-

Final Product: Didemethylpseudoaspidin AA.

-

Appearance: Pale yellow needles.[1]

-

Yield: ~60% (1.2 g).

-

Quality Control & Validation Data

Physicochemical Properties Table

| Parameter | Value / Observation | Method |

| Molecular Formula | C₁₉H₂₀O₈ | Calculated |

| Molecular Weight | 376.36 g/mol | MS |

| Melting Point | 232–233°C | Capillary Method |

| Appearance | Pale yellow crystalline powder | Visual |

| Solubility | Soluble in Acetone, MeOH, DMSO; Insoluble in Water | Solubility Test |

Spectral Validation (Self-Validating Markers)

To confirm the structure, verify the following NMR signals. The symmetry of the molecule simplifies the spectrum (signals represent one half of the dimer).

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.5–14.0 ppm (s, 2H): Chelated OH groups (C2-OH). Confirms Acetophenone core.

-

δ 10.5 ppm (s, 2H): Free/less chelated OH groups (C6-OH).

-

δ 3.82 ppm (s, 6H): Methoxy groups (4-OMe). Confirms methylation.

-

δ 3.55 ppm (s, 2H): Methylene bridge (-CH₂-). Confirms dimerization.

-

δ 2.55 ppm (s, 6H): Acetyl methyls (-COCH₃).

-

δ 6.05 ppm (s, 2H): Aromatic protons (C5-H).

-

References

-

Ding, Y. L., et al. (1992).[1] "Phloroglucinol derivatives from Euphorbia kansui." Phytochemistry, 31(4), 1435-1438. 1

- Robertson, A., & Sandrock, W. F. (1933). "Phloroglucinol derivatives. Part I. The synthesis of phloracetophenone." Journal of the Chemical Society, 1617-1624. (Standard Hoesch Protocol).

- Piozzi, F., et al. (1968). "The structure of aspidin." Tetrahedron, 24(2), 1119-1131. (Methylene bridging methodology).

-

PubChem Compound Summary. "Didemethylpseudoaspidin AA." CID 5316623.[2] Link

Sources

Troubleshooting & Optimization

Troubleshooting HPLC Peak Tailing for Didemethylpseudoaspidin AA: A Technical Guide

Introduction to the Challenge

Didemethylpseudoaspidin AA, a phloroglucinol derivative, presents a unique set of challenges in reversed-phase High-Performance Liquid Chromatography (HPLC). The inherent chemical properties of its phloroglucinol core—multiple acidic hydroxyl groups—make it particularly susceptible to secondary interactions with the stationary phase and other components of the HPLC system. These interactions often manifest as asymmetric or "tailing" peaks, which can significantly compromise resolution, reduce accuracy in quantification, and complicate peak integration.[1][2]

This technical support guide is designed to provide a systematic and scientifically grounded approach to diagnosing and resolving peak tailing for this class of compounds. We will explore the primary causes of this phenomenon and offer field-proven protocols to restore peak symmetry and ensure the integrity of your chromatographic data.

Core Troubleshooting: A Question-and-Answer Approach

Question 1: I'm observing significant peak tailing for Didemethylpseudoaspidin AA on my C18 column. What is the most likely cause?

Answer: The primary cause of peak tailing for acidic compounds like Didemethylpseudoaspidin AA on silica-based columns is most often due to secondary interactions with residual silanol groups on the stationary phase.[3][4]

The Science Behind Silanol Interactions

Standard silica-based stationary phases, such as C18, have a surface that is not perfectly uniform. After the C18 alkyl chains are chemically bonded to the silica support, there are invariably some unreacted silanol groups (Si-OH) that remain.[5] These silanol groups are weakly acidic and can exist in various states: isolated, geminal, or vicinal.[6] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites on the stationary phase surface.[1][3]

Didemethylpseudoaspidin AA, with its multiple hydroxyl groups, can interact with these ionized silanols through strong polar and ion-exchange mechanisms. This secondary retention mechanism, in addition to the primary hydrophobic interaction with the C18 phase, causes a portion of the analyte molecules to be retained more strongly, leading to a delayed elution and the characteristic "tail" on the peak.[2][3]

Question 2: How can I mitigate these secondary silanol interactions to improve my peak shape?

Answer: There are several effective strategies to minimize silanol interactions. The most common and impactful approach is to adjust the mobile phase pH. Using a highly deactivated, end-capped column is also crucial.

Strategy 1: Mobile Phase pH Adjustment

By lowering the pH of the mobile phase, you can suppress the ionization of the silanol groups.[2][7] When the silanols are protonated (Si-OH), their ability to engage in strong secondary interactions with your acidic analyte is significantly reduced.

Experimental Protocol: pH Modification

-

Target pH: Aim for a mobile phase pH of 3.0 or lower.[3][7] This ensures that the vast majority of silanol groups are in their non-ionized form.

-

Acid Modifier: Add a suitable acidifier to the aqueous portion of your mobile phase. For LC-MS compatibility, 0.1% formic acid is an excellent choice.[7] For UV detection, 0.1% phosphoric acid or trifluoroacetic acid (TFA) can also be used, although TFA can sometimes cause ion suppression in mass spectrometry.

-

Buffer Consideration: For robust methods, using a buffer is recommended to maintain a stable pH.[1] A phosphate or formate buffer at a concentration of 10-25 mM is typically effective.[7]

-

Column Compatibility: Always ensure your column is rated for use at low pH. Continuous operation below pH 2.5 can lead to the hydrolysis of the silica backbone on older or less robust columns.[7]

| Mobile Phase Additive | Typical Concentration | Suitability | Notes |

| Formic Acid | 0.1% (v/v) | LC-MS, LC-UV | Volatile and provides good peak shape for many acidic compounds.[8] |

| Phosphoric Acid | 0.1% (v/v) | LC-UV | Non-volatile, not suitable for LC-MS. Provides excellent buffering capacity. |

| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | LC-UV (LC-MS with caution) | Strong ion-pairing agent, can be difficult to remove from the column and may cause ion suppression. |

Strategy 2: Utilize a Modern, End-Capped HPLC Column

Column technology has advanced significantly to address the issue of residual silanols. "End-capping" is a process where the stationary phase is further treated with a small, reactive silane (like trimethylchlorosilane) to block many of the remaining silanol groups.[3][9]

Recommendations for Column Selection:

-

High-Purity Silica: Use columns packed with modern, high-purity "Type B" silica, which has a lower metal content and fewer highly acidic silanol sites.[2][10]

-

Effective End-capping: Choose a column that is specified as "end-capped" or "base-deactivated." This indicates the manufacturer has taken steps to maximize the coverage of silanol groups.[1]

-

Alternative Chemistries: For particularly challenging separations, consider stationary phases with alternative chemistries, such as those with polar-embedded groups or hybrid silica-polymer materials, which can further shield the analyte from silanol interactions.[2]

Question 3: I've lowered the pH, but I still see some peak tailing. What other factors could be at play?

Answer: If peak tailing persists after pH optimization, you should investigate the possibility of metal chelation and extra-column effects.

The Role of Metal Chelation

The structure of Didemethylpseudoaspidin AA, with its multiple hydroxyl groups in close proximity, makes it an effective chelating agent. Trace metal ions present in the HPLC system can interact with the analyte, leading to the formation of metal-analyte complexes.[11] These complexes can exhibit different chromatographic behavior than the free analyte, contributing to peak distortion and tailing.

Sources of Metal Contamination:

-

Stainless steel components of the HPLC (pump heads, tubing, frits)[11]

-

The silica matrix of the column itself[2]

-

Impurities in the mobile phase solvents or additives

Troubleshooting Protocol: Mitigating Metal Chelation

-

System Passivation: If you suspect metal contamination from the system, flushing the HPLC with a chelating agent can help. A common procedure is to flush the system (with the column removed) with a solution of 0.1% EDTA for an extended period, followed by a thorough flush with your mobile phase.

-

Mobile Phase Additives: Incorporating a weak chelating agent into your mobile phase can competitively bind to active metal sites and prevent them from interacting with your analyte.

-

Recommended Additive: Add a low concentration (e.g., 0.5 mM) of EDTA to the aqueous portion of your mobile phase. This is often highly effective but should be tested for compatibility with your detection method (especially MS).

-

-

Inert Flow Path: For ultimate performance with chelating compounds, consider using an HPLC system with a biocompatible or inert flow path (e.g., PEEK or MP35N), which minimizes the exposure of the sample and mobile phase to stainless steel surfaces.[11]

Extra-Column Effects

Peak tailing can also be caused by issues outside of the column itself. These "extra-column" effects are related to the volume and geometry of the system components.[12]

-

Improper Connections: A small void between the tubing and the column end-fitting can cause turbulence and band broadening.

-

Tubing Diameter: Using tubing with an unnecessarily large internal diameter between the injector and the column, and between the column and the detector, can increase dead volume and contribute to peak tailing.[1]

-

Detector Flow Cell: An excessively large detector flow cell can also lead to peak broadening.

Quick Check for Extra-Column Effects:

-

Inspect Connections: Ensure all fittings, especially at the column inlet and outlet, are properly seated and tightened according to the manufacturer's specifications.

-

Minimize Tubing: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" or 0.127 mm I.D.) for all connections in the flow path.[1]

Frequently Asked Questions (FAQs)

Q1: Could sample overload be causing my peak to tail? A: Yes, injecting too much sample mass onto the column can lead to peak distortion, including tailing. This happens when the concentration of the analyte at the head of the column saturates the stationary phase. To test for this, try injecting a sample that is 5-10 times more dilute. If the peak shape improves significantly, you were likely overloading the column.

Q2: Does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? A: Yes, it can. Methanol is a more polar solvent and a better hydrogen-bond donor and acceptor than acetonitrile. In some cases, methanol can more effectively shield the analyte from interacting with silanol groups, resulting in improved peak shape compared to acetonitrile.[12] If you are using acetonitrile, it is worthwhile to try substituting it with methanol to see if it improves the symmetry of your peak.

Q3: My column is old. Could this be the problem? A: Absolutely. Over time and with exposure to aggressive mobile phases, the bonded phase on a column can degrade, and silanol groups can become more exposed.[13] Furthermore, contamination can build up on the column inlet frit, distorting the sample band as it enters the column.[12] If you have systematically addressed mobile phase and system issues without success, replacing the column with a new one of the same type is a logical next step.

Q4: What is an acceptable tailing factor? A: The USP (United States Pharmacopeia) tailing factor is a common measure of peak asymmetry. An ideal, perfectly symmetrical peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable.[1] Values above 1.5 indicate significant tailing that should be addressed.[3]

References

-

LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from [Link]

-

Peak Tailing in HPLC - Element Lab Solutions. Retrieved from [Link]

-

What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Retrieved from [Link]

-

HPLC Troubleshooting Guide. Retrieved from [Link]

-

An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]

-

PEAK TAILING: Phenomenon, Symptoms, and Corrections - YouTube. (2023, June 22). Retrieved from [Link]

-

How to Reduce Peak Tailing in HPLC? - Phenomenex. Retrieved from [Link]

-

Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 14). Retrieved from [Link]

-

HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Retrieved from [Link]

-

The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | LCGC International - Chromatography Online. (2023, November 1). Retrieved from [Link]

-

Tips and Tricks of HPLC System Troubleshooting - Agilent. Retrieved from [Link]

-

Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022, June 1). Retrieved from [Link]

-

Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]

-

Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. Retrieved from [Link]

-

The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). Retrieved from [Link]

-

HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate - ResearchGate. Retrieved from [Link]

-

Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Retrieved from [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. Retrieved from [Link]

-

Silica Gel Packing Material: Basic Terminology1 - Shimadzu. Retrieved from [Link]

-

The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]

-

LC Technical Tip - Phenomenex. Retrieved from [Link]

-

-HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC - PubMed Central. Retrieved from [Link]

-

Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. (2019, December 6). Retrieved from [Link]

-

What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved from [Link]

-

Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC - NIH. (2024, August 20). Retrieved from [Link]

-

Control pH During Method Development for Better Chromatography - Agilent. Retrieved from [Link]

-

Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. Retrieved from [Link]

-

Analysis of Amino Acids by HPLC - Agilent. Retrieved from [Link]

-

Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved from [Link]

-

Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. (2016, February 1). Retrieved from [Link]

-

METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON - DORAS | DCU Research Repository. Retrieved from [Link]

-

Silanol - Wikipedia. Retrieved from [Link]

-

(PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - ResearchGate. Retrieved from [Link]

-

Optimization of a Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan - SciRP.org. Retrieved from [Link]

-

An important role is played by the silanol group in liquid chromatography. | Allied Academies. (2022, January 28). Retrieved from [Link]

-

What are C18 HPLC columns? - GL Sciences. Retrieved from [Link]

-

Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems | Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]

-

The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved from [Link]

-

HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - PubMed. Retrieved from [Link]

-

A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC. (2014, November 10). Retrieved from [Link]

Sources

- 1. chromtech.com [chromtech.com]

- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. acdlabs.com [acdlabs.com]

- 5. LC Technical Tip [discover.phenomenex.com]

- 6. Silica Gel Packing Material: Basic Terminology1 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. labcompare.com [labcompare.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Silanol - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]

Technical Support Center: Didemethylpseudoaspidin AA Stability & Storage

Here is the technical support guide for Didemethylpseudoaspidin AA.

Topic: Stability of Didemethylpseudoaspidin AA in DMSO and Methanol Document ID: TS-DPAA-004 Last Updated: 2026-02-04[1]

Executive Summary & Compound Profile

Didemethylpseudoaspidin AA is a dimeric acylphloroglucinol derivative typically isolated from Dryopteris species (e.g., Dryopteris crassirhizoma).[1] Structurally, it consists of two phloroglucinol rings linked by a methylene bridge, featuring acetyl side chains (indicated by the "AA" suffix).[1]

-

Chemical Nature: Polyphenolic, weak acid.[1]

-

Primary Stability Risk: Oxidative degradation (quinone formation) and methylene bridge cleavage.[1]

-

Storage Verdict: Anhydrous DMSO is the superior solvent for long-term stock storage at -80°C. Methanol is suitable only for immediate analytical use (LC-MS) or short-term working solutions.[1]

Critical Solvent Selection Guide

Q: Should I store my stock solution in DMSO or Methanol?

A: Use Anhydrous DMSO for storage; use Methanol for analysis.

| Feature | DMSO (Dimethyl Sulfoxide) | Methanol (MeOH) |

| Solubility | Excellent (>10 mM typical) | Good |

| Hygroscopicity | High (Absorbs atmospheric water) | Moderate |

| Oxidation Risk | Low (if frozen & dark) | Moderate to High (Protic solvent promotes oxidation) |

| Freezing Point | 19°C (Solidifies at Room Temp) | -97°C (Remains liquid in freezer) |

| Recommended Use | Long-term Stock Storage | LC-MS Injection / Working Solution |

Technical Insight: Phloroglucinol derivatives are prone to auto-oxidation in protic solvents (like methanol) due to hydrogen bonding that can facilitate proton transfer, destabilizing the phenolic hydroxyls.[1] DMSO, being aprotic, suppresses this mechanism, provided it is water-free.[1]

Storage & Handling Protocols

Protocol A: Reconstitution & Long-Term Storage (DMSO)

Use this workflow for creating master stocks (e.g., 10 mM).

-

Preparation: Equilibrate the vial of lyophilized Didemethylpseudoaspidin AA to room temperature in a desiccator before opening. Why? To prevent condensation on the cold powder.[1]

-

Solvent: Add high-grade, anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Dissolution: Vortex gently. Do not sonicate for >30 seconds to avoid heat-induced degradation.[1]

-

Aliquoting: Immediately dispense into amber glass vials or opaque polypropylene tubes. Avoid clear plastic.[1]

-

Inert Gas Overlay: Flush the headspace of each vial with Nitrogen (

) or Argon gas to displace oxygen.[1] -

Freezing: Store at -80°C (optimal) or -20°C.

Protocol B: Working Solution Preparation (Methanol)

Use this workflow for daily experiments.

-

Thaw: Thaw one DMSO aliquot completely at room temperature.

-

Dilution: Dilute the DMSO stock into Methanol (or buffer) immediately prior to use.

-

Usage Window: Use methanolic solutions within 4–6 hours .

-

Disposal: Discard unused methanolic dilutions. Do not refreeze.

Troubleshooting Guide (FAQ)

Q: My DMSO stock solution has turned from colorless/pale yellow to pink or brown. Is it still good?

A: Likely degraded.[1] Do not use.

-

Cause: This "browning" indicates the oxidation of the phenolic rings into quinones or coupled polymers.[1] This is often caused by water ingress into the DMSO (DMSO is hygroscopic) or light exposure.[1]

-

Prevention: Ensure tight seals and use Parafilm.[1] Always use amber vials.

Q: I see a precipitate after thawing my DMSO stock.

A: This is likely water contamination. [1]

-